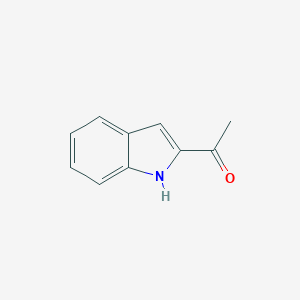

2-Acétylindole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-acetylindole has been explored through various methods, with notable attempts to synthesize it by the conventional Fischer's method, resulting in the formation of 3-acetylindole instead. This unexpected outcome highlighted the challenges in synthesizing 2-acetylindole directly. Catalytic reduction of 2-diazo-acetoindole has been successfully used to synthesize 2-acetylindole, indicating the need for alternative approaches in its synthesis (Chang-xin Ming, 1966).

Molecular Structure Analysis

Studies on the molecular structure of 2-acetylindole derivatives, such as 1-acetylindole, using spectroscopic (FT-IR, FT-Raman, UV-visible) and quantum chemical methods have provided insights into their geometrical structure, vibrational wavenumbers, and electronic properties. Such studies have shown that 2-acetylindole and its derivatives exhibit nonlinear optical behavior and stability arising from hyper-conjugative interactions and charge delocalization, underlining the compound's complex electronic structure (V. K. Shukla et al., 2014).

Chemical Reactions and Properties

The reactivity of 2-acetylindole has been demonstrated in various chemical reactions, including the synthesis and structural establishment of 2-acetyl-3-bromoindoles via the action of bromine on 2-acetylindole-3-carboxylic acids. These studies reveal the compound's versatility in undergoing chemical transformations that lead to novel structures with potential pharmacological activities (L. M. Zorin & G. Zhungietu, 1984).

Physical Properties Analysis

Investigations into the physical properties of 2-acetylindole derivatives have highlighted their potential in various applications. The synthesis and characterization of these derivatives, including their anti-inflammatory and anti-microbial activities, have been a focal point of research, emphasizing the importance of understanding their physical and chemical behavior (L. Verma & S. Wakode, 2013).

Chemical Properties Analysis

The chemical properties of 2-acetylindole, particularly its reactivity and the potential for various chemical transformations, have been extensively studied. For instance, the cobalt-catalyzed regioselective direct C-4 alkenylation of 3-acetylindole demonstrates the compound's reactivity and the possibility of synthesizing structurally diverse derivatives with specific properties (S. Banjare, Tanmayee Nanda, & P. Ravikumar, 2019).

Applications De Recherche Scientifique

Bloc de construction dans les réactions de cycloaddition

L'indole, un composé aromatique structurellement polyvalent, est devenu un acteur clé dans la synthèse de divers squelettes hétérocycliques par le biais de réactions de cycloaddition . Ces réactions sont complètement atomiques et sont considérées comme des réactions vertes . Les cycloadditions à base d'indole sont mises en avant pour leur utilité synthétique dans l'accès à un large éventail d'architectures hétérocycliques, notamment les cyclohepta [b]indoles, les tétrahydrocarbazoles, la tétrahydroindolo [3,2- c ]quinoléine et les indolines, entre autres .

Réactions multicomposants

Les indoles sont fréquemment utilisés dans la synthèse de divers composés organiques . La dernière décennie a été témoin d'une activité considérable en direction de la synthèse de dérivés de l'indole en raison des possibilités de conception de structures polycycliques par l'incorporation de plusieurs échafaudages hétérocycliques fusionnés . Les composés à base d'indole sont très importants parmi les structures hétérocycliques en raison de leurs activités biologiques et pharmaceutiques .

Synthèse de divers squelettes hétérocycliques

L'indole est un acteur clé dans la synthèse de divers squelettes hétérocycliques par le biais de réactions de cycloaddition . Ces réactions sont complètement atomiques et sont considérées comme des réactions vertes . Ce processus fournit un aperçu complet du rôle crucial joué par l'indole dans la construction de composés hétérocycliques complexes et biologiquement pertinents .

Construction de composés hétérocycliques complexes et biologiquement pertinents

L'indole joue un rôle crucial dans la construction de composés hétérocycliques complexes et biologiquement pertinents <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http

Mécanisme D'action

Target of Action

2-Acetylindole, also known as 1-(1H-Indol-2-yl)ethanone, is a derivative of indole, a ubiquitous and structurally versatile aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , making them key players in the synthesis of diverse heterocyclic frameworks . Specifically, indole derivatives such as 2-Acetylindole have been reported as ligands and partial agonists of human PXR , a nuclear receptor involved in the regulation of xenobiotic and endobiotic metabolism .

Mode of Action

The mode of action of 2-Acetylindole involves its interaction with its targets, leading to changes in cellular processes. For instance, when 2-Acetylindole acts as a ligand for the human PXR, it can induce the expression of PXR-target genes, including CYP3A4 and MDR1 . These genes play crucial roles in drug metabolism and transport, respectively .

Result of Action

The result of 2-Acetylindole’s action is largely dependent on its interaction with its targets and the subsequent changes in cellular processes. For example, by acting as a ligand for the human PXR and inducing the expression of PXR-target genes, 2-Acetylindole can influence drug metabolism and transport, potentially affecting the efficacy and toxicity of co-administered drugs .

Action Environment

The action, efficacy, and stability of 2-Acetylindole can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Therefore, changes in the gut microbiota composition could potentially affect the production and action of 2-Acetylindole. Additionally, factors such as pH, temperature, and the presence of other substances can also influence the stability and action of 2-Acetylindole.

Safety and Hazards

Orientations Futures

New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

Propriétés

IUPAC Name |

1-(1H-indol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJMCSBBTMVSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343331 | |

| Record name | 2-Acetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4264-35-1 | |

| Record name | 2-Acetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)

![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)